

Application Notes and Protocols: Palladium-Catalyzed Reactions with DABCO-Bis(sulfur dioxide)

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Compound of Interest

Compound Name: *DABCO-Bis(sulfur dioxide)*

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Introduction

DABCO-bis(sulfur dioxide) (DABSO) is a stable, solid, and easy-to-handle surrogate for gaseous sulfur dioxide (SO₂).^{[1][2][3][4][5][6]} Its use in organic synthesis has grown significantly, particularly in transition metal-catalyzed reactions where the controlled introduction of a sulfonyl group is desired.^{[2][3][7]} Palladium catalysis, a cornerstone of modern cross-coupling chemistry, has been effectively combined with DABSO to construct a variety of sulfur-containing molecules, such as sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.^{[1][7][8][9]}

This document provides an overview of key palladium-catalyzed reactions utilizing DABSO, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and development.

Applications Overview

Palladium-catalyzed reactions involving DABSO offer a versatile and efficient means to synthesize a range of sulfonyl-containing compounds. Key applications include:

- Synthesis of Diaryl, Heteroaryl, and Alkenyl Sulfones: A three-component coupling of an organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide provides a

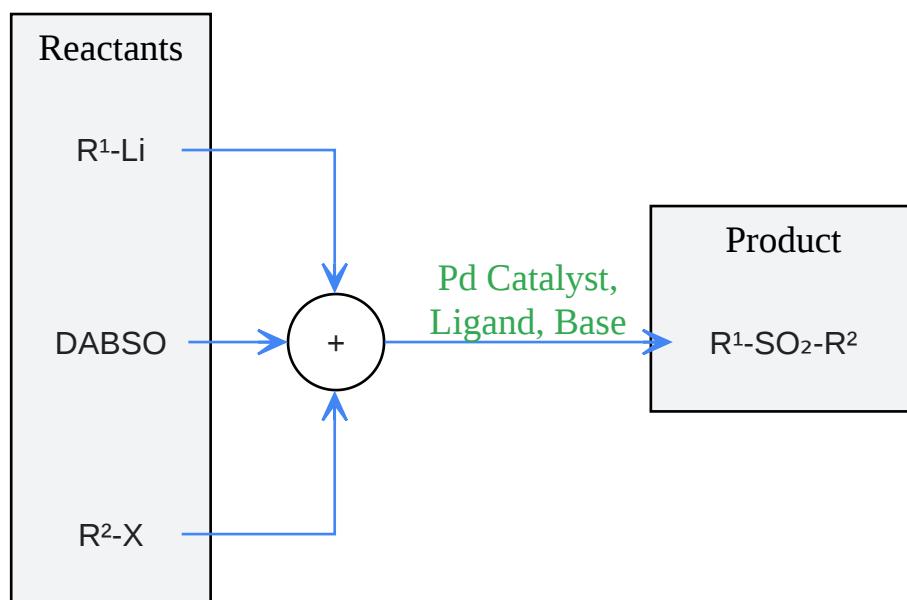
convergent route to a diverse library of sulfones.[1][2]

- Synthesis of N-Aminosulfonamides: The palladium-catalyzed three-component reaction of aryl halides, DABSO, and hydrazines yields N-aminosulfonamides.[10]
- Synthesis of Sulfinates from Boronic Acids: A redox-neutral palladium(II)-catalyzed conversion of aryl, heteroaryl, and alkenyl boronic acids with DABSO generates sulfinate intermediates, which can be further derivatized.[8][9]
- Domino Heck/Sulfination Reactions: This approach enables the synthesis of various hetero- and carbocyclic scaffolds through a palladium-catalyzed domino Heck reaction followed by SO_2 insertion from DABSO.[11]
- Synthesis of Sulfonyl Fluorides: A one-pot synthesis of sulfonyl fluorides from aryl bromides has been developed, involving a palladium-catalyzed sulfonylation with DABSO followed by treatment with an electrophilic fluorine source.[12]

Three-Component Synthesis of Diaryl Sulfones

This method allows for the straightforward synthesis of varied sulfones by combining an organolithium species, DABSO, and an aryl, heteroaryl, or alkenyl (pseudo)halide.[1] The use of an electron-poor XantPhos-type ligand has been shown to improve yields compared to using XantPhos itself.[1][10]

Reaction Scheme



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Caption: General workflow for the three-component synthesis of sulfones.

Quantitative Data

Table 1: Scope of the Aryl Halide in the Pd-Catalyzed Preparation of Sulfones[1]

Entry	Aryl Halide (R ² -X)	R ¹	Product	Yield (%)
1	4-Iodoanisole	Phenyl	4-Methoxyphenyl phenyl sulfone	85
2	3-Bromoanisole	Phenyl	3-Methoxyphenyl phenyl sulfone	78
3	4-Iodotoluene	Phenyl	4-Tolyl phenyl sulfone	82
4	4-Bromobenzonitrile	Phenyl	4-Cyanophenyl phenyl sulfone	70
5	2-Bromopyridine	Phenyl	Phenyl(pyridin-2-yl)sulfone	65

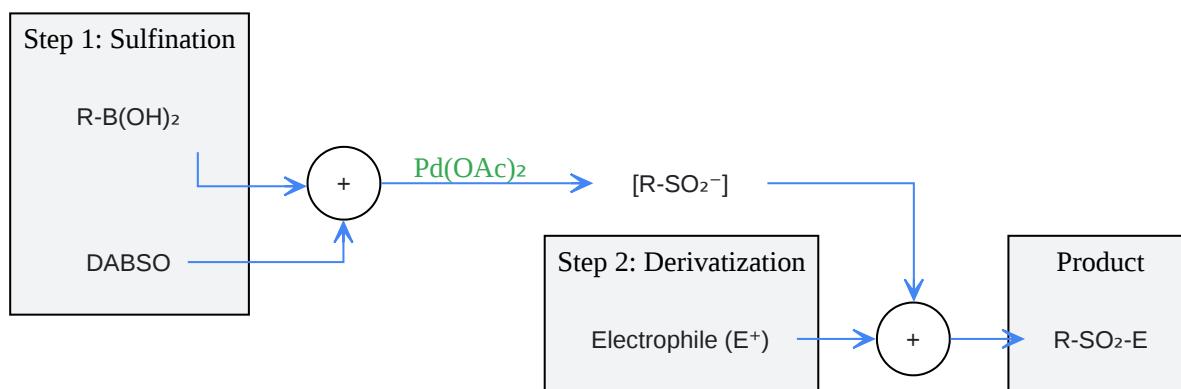
Experimental Protocol: Synthesis of 4-Methoxyphenyl phenyl sulfone[1]

- Preparation of Lithium Phenylsulfinate: To a suspension of DABSO (0.75 equiv) in THF at -40 °C, a solution of phenyllithium (1.4 equiv) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes, resulting in a suspension of lithium phenylsulfinate.
- Cross-Coupling Reaction: To the crude sulfinate suspension, add [Pd₂(dba)₃] (2.5 mol %), an electron-poor XantPhos-type ligand (5 mol %), Cs₂CO₃ (1.5 equiv), and 4-iodoanisole (1 equiv).
- The reaction mixture is heated to 110 °C and stirred for 12-18 hours.
- Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfone.

Synthesis of Sulfinates from Boronic Acids

This redox-neutral, phosphine-free transformation utilizes a simple $\text{Pd}(\text{OAc})_2$ catalyst to convert aryl, heteroaryl, and alkenyl boronic acids into sulfinites using DABSO.^{[8][9]} These intermediates can then be converted into sulfones and sulfonamides in a one-pot, two-step process.^{[8][9]}

Reaction Scheme



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Caption: One-pot, two-step synthesis of sulfonyl compounds from boronic acids.

Quantitative Data

Table 2: One-Pot Sulfone Synthesis from Boronic Acids^{[8][9]}

Entry	Boronic Acid (R-B(OH) ₂)	Electrophile (E ⁺)	Product	Yield (%)
1	Phenylboronic acid	Benzyl bromide	Benzyl phenyl sulfone	92
2	4-Tolylboronic acid	Allyl bromide	Allyl tolyl sulfone	85
3	4-Methoxyphenylboronic acid	Ethyl bromoacetate	Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate	78
4	2-Thienylboronic acid	Benzyl bromide	Benzyl thien-2-yl sulfone	75
5	(E)-Styrylboronic acid	Benzyl bromide	Benzyl (E)-styryl sulfone	68

Experimental Protocol: Synthesis of Benzyl phenyl sulfone[8][9]

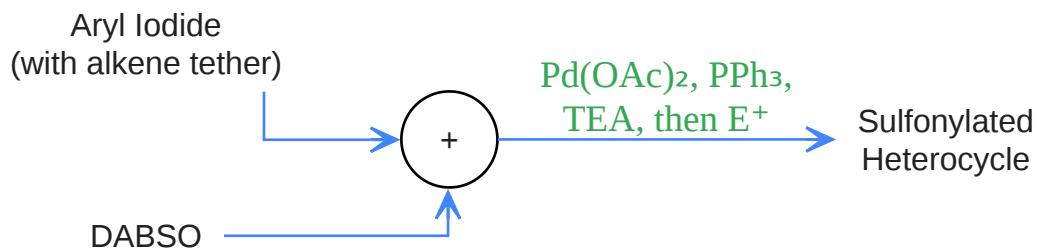
- **Sulfonylation Step:** In a reaction vessel, dissolve phenylboronic acid (1 equiv) and DABSO (0.6 equiv) in a mixture of 1,4-dioxane and methanol (4:1). Add $\text{Pd}(\text{OAc})_2$ (2 mol %) to the solution.
- Heat the mixture to 80 °C and stir for 30 minutes.
- **Derivatization Step:** Cool the reaction to room temperature and add benzyl bromide (1.2 equiv) and K_2CO_3 (2 equiv).
- Heat the mixture to 80 °C and stir for 1-2 hours.
- **Work-up and Purification:** After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated. The crude product is purified by flash column chromatography to yield the pure sulfone.

Palladium-Catalyzed Domino Heck/Sulfination

This methodology provides access to a variety of sulfur-containing hetero- and carbocycles.[\[11\]](#)

The reaction proceeds through a sulfinate intermediate which can be trapped *in situ* to generate sulfones, sulfonamides, and other sulfonyl derivatives.[\[11\]](#)

Reaction Scheme



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Caption: Domino Heck/Sulfination for the synthesis of sulfonated heterocycles.

Quantitative Data

Table 3: Synthesis of Sulfonated Oxindoles[\[11\]](#)

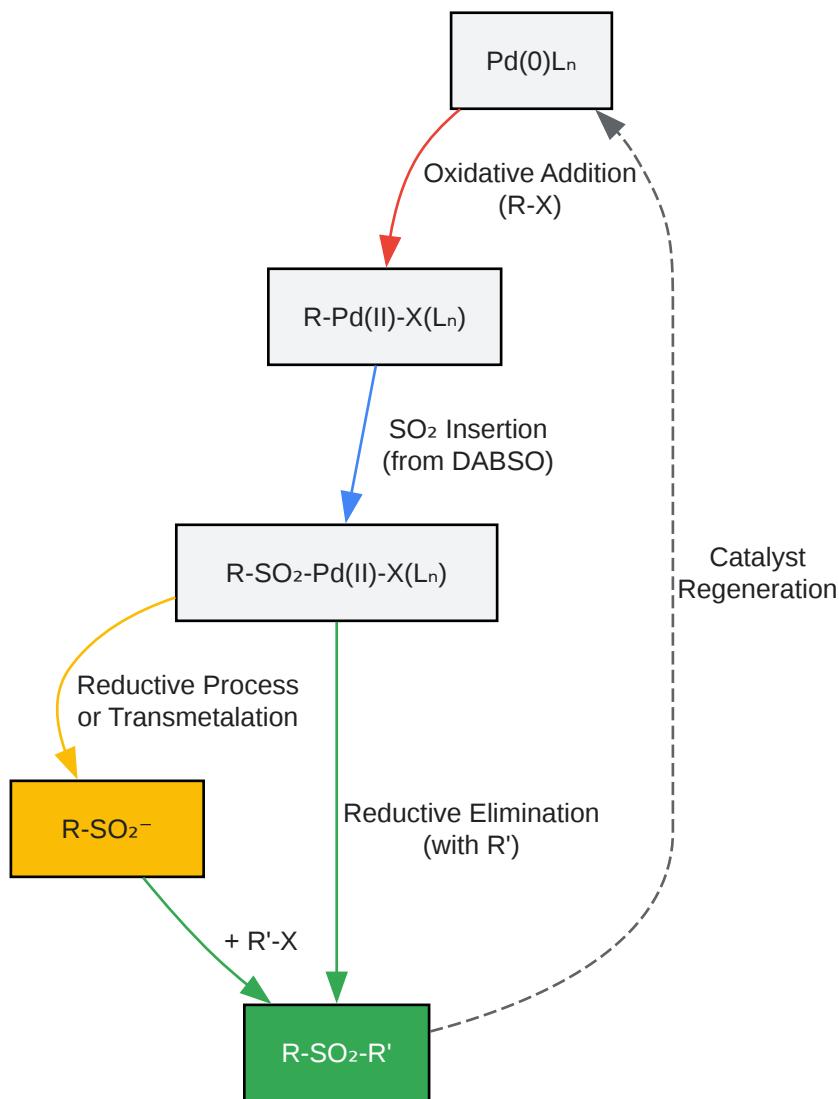
Entry	Aryl Iodide	Electrophile (E ⁺)	Product	Yield (%)
1	N-Allyl-2-iodoaniline	t-Butyl bromoacetate	3-(((tert-Butoxycarbonyl)methyl)sulfonylmethyl)indolin-2-one	74
2	N-Allyl-2-iodo-4-methylaniline	Benzyl bromide	3-((Benzylsulfonyl)methyl)-5-methylindolin-2-one	78
3	N-Allyl-2-iodo-5-fluoroaniline	N-Fluorobenzenesulfonyl imide (NFSI)	5-Fluoro-3-((fluorosulfonyl)methyl)indolin-2-one	65

Experimental Protocol: Synthesis of 3-(((tert-Butoxycarbonyl)methyl)sulfonylmethyl)indolin-2-one[11]

- Heck/Sulfination: To a solution of N-allyl-2-iodoaniline (1 equiv) in DMF, add Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), TEA (2 equiv), and DABSO (1.5 equiv).
- Heat the reaction mixture to 80 °C and stir for 16 hours.
- Trapping of Sulfinate: Cool the reaction to room temperature and add tert-butyl bromoacetate (3 equiv).
- Stir the mixture at room temperature for an additional 4-6 hours.
- Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography to afford the product.

Mechanistic Considerations: A Generalized Catalytic Cycle

The palladium-catalyzed reactions with DABSO generally proceed through a catalytic cycle involving oxidative addition, SO_2 insertion, and reductive elimination or further functionalization.



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Caption: Generalized catalytic cycle for palladium-catalyzed sulfonylation with DABSO.

The cycle typically begins with the oxidative addition of an organic halide (R-X) to a $\text{Pd}(0)$ complex. This is followed by the insertion of sulfur dioxide, sourced from DABSO, into the palladium-carbon bond. The resulting sulfonyl-palladium intermediate can then undergo various

transformations, such as reductive elimination with another coupling partner (R') to form the final sulfone product and regenerate the Pd(0) catalyst. Alternatively, it can lead to the formation of a sulfinate salt, which can be trapped by an electrophile.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when performing chemical reactions.

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